Ethacridine

Catalog No.
S527491
CAS No.
442-16-0
M.F
C15H15N3O
M. Wt
253.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethacridine

CAS Number

442-16-0

Product Name

Ethacridine

IUPAC Name

7-ethoxyacridine-3,9-diamine

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

InChI

InChI=1S/C15H15N3O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2,16H2,1H3,(H2,17,18)

InChI Key

CIKWKGFPFXJVGW-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N

solubility

Soluble in DMSO

Synonyms

2,5 Diamino 7 ethoxyacridine, 2,5-Diamino-7-ethoxyacridine, Acrinol, Acrolactine, Ethacridine, Ethacridine Lactate, Ethacridine Lactate, Monohydrate, Ethacridine Monohydrate, Ethodin, Lactate, Ethacridine, Metifex, Monohydrate Ethacridine Lactate, Monohydrate, Ethacridine, Neo Chinosol, Rimaon, Rivanol, Uroseptol

Canonical SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N

The exact mass of the compound Ethacridine is 253.1215 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163296. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Aminoacridines. It belongs to the ontological category of acridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antimicrobial Activity

Ethacridine has been shown to exhibit antimicrobial activity against a broad spectrum of microorganisms, including bacteria, fungi, and viruses []. Current research is investigating its potential use in combination with other antibiotics to combat the growing problem of antibiotic resistance []. Studies have indicated that ethacridine may work by disrupting the cell membrane of microbes, making it difficult for them to survive [].

Ethacridine is an aromatic organic compound classified within the acridine family. Its chemical formula is C15H15N3OC_{15}H_{15}N_{3}O, and it is recognized for its unique structure, which consists of a linear tricyclic heterocycle formed by two benzene rings connected by a pyridine ring. Ethacridine is known for its antiseptic properties and is primarily used in medical applications, particularly in solutions for treating infections caused by Gram-positive bacteria such as Streptococcus and Staphylococcus .

  • Antiseptic Activity: Ethacridine disrupts bacterial cell membranes, likely due to interactions between the positively charged amino groups on the molecule and negatively charged components of the membrane. This disrupts membrane integrity, leading to leakage of cellular contents and cell death [].
  • Abortifacient Activity: The exact mechanism of ethacridine's abortifacient action is not fully understood. Research suggests it might induce uterine contractions and fetal demise [].
  • Toxicity: Ethacridine can cause skin irritation and allergic reactions []. At high doses, it can be toxic and has been associated with serious side effects, including nerve damage and blood disorders.
  • Flammability: Information on the flammability of ethacridine lactate is not readily available. However, aromatic compounds can be flammable, so caution is advised.
  • Reactivity: Ethacridine can react with strong acids and bases [].

Limitations

  • Antiseptic Use: Ethacridine is less effective against certain types of bacteria, particularly Gram-negative bacteria []. Safer and more broadly effective antiseptics are available.
  • Abortifacient Use: Ethacridine use for abortion carries potential risks, including incomplete abortion, hemorrhage, and infection []. Medically supervised surgical or medication abortion procedures are generally considered safer options.
, including:

  • Oxidation: Ethacridine can be oxidized to form quinone derivatives.
  • Reduction: The compound can undergo reduction to yield dihydroacridine derivatives.
  • Substitution: It can also engage in substitution reactions at its amino groups.

Common Reagents and Conditions

  • Oxidizing Agents: Ferric chloride, hydrogen peroxide.
  • Reducing Agents: Sodium dithionite, lithium aluminum hydride.
  • Substitution Reagents: Halogens, alkylating agents.

Major Products

  • Oxidation Products: Quinone derivatives.
  • Reduction Products: Dihydroacridine derivatives.
  • Substitution Products: Halogenated or alkylated acridine derivatives .

Ethacridine exhibits significant biological activity, particularly as an antimicrobial agent. Its mechanism of action involves intercalating into DNA, disrupting replication processes, and inhibiting bacterial growth. Notably, recent studies have highlighted its effectiveness against SARS-CoV-2 by inactivating viral particles and preventing their binding to host cells without affecting viral RNA replication . This unique mode of action positions ethacridine as a promising candidate for further therapeutic exploration.

Cellular Effects

Ethacridine's interaction with cellular components results in various effects, including:

  • Inhibition of viral replication.
  • Disruption of bacterial nucleic acids through intercalation.
  • Regulation of signaling pathways such as JAK/STAT/ERK in cancer cells .

Ethacridine can be synthesized through several methods. A common synthetic route involves the oxidative coupling of 2-ethoxyaniline with 2-nitrobenzaldehyde, followed by reduction and cyclization to form the acridine ring. In industrial settings, the production typically follows these steps under controlled conditions to ensure yield and purity .

Synthetic Route Overview

  • Oxidative Coupling: 2-Ethoxyaniline reacts with 2-nitrobenzaldehyde.
  • Reduction: The resulting compound undergoes reduction.
  • Cyclization: Final cyclization forms ethacridine .

Ethacridine has diverse applications, notably:

  • Antiseptic Use: Employed in 0.1% solutions for treating infections caused by Gram-positive bacteria.
  • Abortifacient Agent: Used for second-trimester abortions via extra-amniotic instillation .
  • Research Tool: Investigated for potential antiviral properties against SARS-CoV-2 and other pathogens .

Studies on ethacridine's interactions have revealed its ability to inhibit specific enzymes and proteins involved in viral replication and bacterial growth. For example, it has been shown to block the activity of the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication . Additionally, its interactions with various biomolecules make it a subject of interest in biochemical research.

Ethacridine shares structural similarities with several other compounds within the acridine family. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
AcridineC13H9NC_{13}H_{9}NBasic structure without additional functional groups
9-AminoacridineC13H10N2C_{13}H_{10}N_{2}Contains an amino group at position 9
Ethidium BromideC21H20BrNC_{21}H_{20}BrNKnown for its use as a nucleic acid stain
DihydroethacridineC15H17N3C_{15}H_{17}N_{3}Reduced form of ethacridine

Uniqueness of Ethacridine

Ethacridine's distinctiveness lies in its dual role as both an antiseptic and an antiviral agent, particularly its novel mechanism against SARS-CoV-2. Its ability to intercalate into DNA while also functioning effectively against specific viruses sets it apart from other acridine derivatives .

Historical Synthetic Routes

German Patent DE364033C and Early Industrial Processes

The earliest synthetic methodology for ethacridine was first disclosed in the German patent DE364033C, establishing the foundational approach for the preparation of 2-ethoxy-6,9-diaminoacridine [1] [2]. This pioneering route represented the first comprehensive strategy for the synthesis of ethacridine and served as the basis for subsequent industrial production methods.

The original synthetic pathway involved a multi-step sequence beginning with the reaction of 2-chloro-4-nitrobenzoic acid with 4-ethoxyaniline to produce 2-(p-ethoxyanilino)-4-nitrobenzoic acid [2]. This intermediate underwent cyclization using phosphorus oxychloride to form 2-ethoxy-6-nitro-9-chloroacridine, which was subsequently subjected to amination with ethanolic ammonia solution to yield 2-ethoxy-6-nitro-9-aminoacridine. The final step involved reduction of the nitro group using stannous chloride to obtain ethacridine [2].

Early industrial processes adapted this methodology to meet large-scale production requirements. The established industrial route involved the conversion of 2-ethoxy-6-nitro-9-hydroxyacridine to the key intermediate 2-ethoxy-6-nitro-9-aminoacridine through reaction with ammonia water in the presence of phenol [2]. This intermediate was then reduced using iron powder and hydrochloric acid to produce ethacridine, which was subsequently converted to ethacridine lactate through salt formation with lactic acid in ethanol solvent [2].

The industrial synthesis demonstrated yields ranging from 65-75% depending on the specific conditions employed [3]. These early methodologies established the fundamental chemical transformations that remain central to ethacridine synthesis, including nucleophilic aromatic substitution, heterocyclic ring formation, and selective reduction processes.

Modern Synthetic Strategies

Synthesis from o-Arylamino Schiff Bases

Contemporary synthetic approaches have evolved to incorporate more efficient methodologies utilizing o-arylamino Schiff base intermediates. These strategies capitalize on the formation of imine linkages as precursors to the acridine ring system through intramolecular cyclization reactions [4].

The synthesis from o-arylamino Schiff bases typically involves the condensation of substituted anilines with appropriately functionalized aromatic aldehydes to form imine intermediates. These intermediates undergo thermal or acid-catalyzed cyclization to construct the tricyclic acridine framework. This approach offers improved regioselectivity compared to traditional methods and enables the introduction of diverse substituents at specific positions of the acridine ring [4].

Recent developments have demonstrated that this methodology can be applied to the synthesis of both 4-aminoacridines and 4,9-diaminoacridines with enhanced overall yields. The optimization of reaction conditions, including temperature, solvent selection, and catalyst choice, has led to significant improvements in synthetic efficiency [5].

Cyclization and Functionalization Techniques

Modern cyclization strategies employ various reaction conditions to achieve efficient ring closure in acridine synthesis. The most commonly employed approach involves phosphorus oxychloride-mediated cyclization of N-arylanthranilic acid derivatives [7]. This methodology provides excellent yields and allows for the formation of diversely substituted acridine derivatives.

The cyclization process typically proceeds through the formation of an acid chloride intermediate, followed by intramolecular Friedel-Crafts acylation to construct the central ring of the acridine system. Temperature control is critical, with optimal conditions typically ranging from 70-120°C for periods of 0.5-2 hours [7]. Higher temperatures may lead to decomposition or unwanted side reactions, while lower temperatures result in incomplete cyclization.

Alternative cyclization methods have been developed using polyphosphoric acid as the cyclizing agent. This approach is particularly effective for substrates bearing electron-donating substituents and has been successfully applied to the synthesis of various acridine derivatives with yields exceeding 80% [8].

Use of Metal Catalysts (e.g., ZnCl₂) and Reaction Optimization

Metal-catalyzed synthetic methodologies have emerged as powerful tools for acridine synthesis, with zinc chloride serving as a particularly effective Lewis acid catalyst [9] [10]. The Bernthsen reaction, one of the earliest acridine synthesis methods, employs zinc chloride as both catalyst and dehydrating agent in the condensation of carboxylic acids with diphenylamines [4].

Modern applications of zinc chloride catalysis have been extended to various acridine-forming reactions. The catalyst facilitates the activation of carbonyl groups through coordination, thereby enhancing electrophilicity and promoting nucleophilic attack by amino groups [10]. Optimal zinc chloride loadings typically range from 1-3 molar equivalents, with higher loadings potentially leading to catalyst poisoning or undesired side reactions.

Recent investigations have demonstrated that zinc chloride can be employed in combination with other Lewis acids to achieve synergistic effects. The use of mixed catalyst systems has resulted in improved reaction rates and enhanced selectivity for desired products [11]. Reaction optimization studies have revealed that temperature, solvent choice, and catalyst loading must be carefully balanced to achieve optimal synthetic outcomes.

The application of other metal catalysts, including copper-based systems, has shown promise for specific synthetic transformations. Copper catalysis has been particularly effective in cross-coupling reactions used to construct substituted aniline precursors for acridine synthesis [12]. These methodologies offer complementary approaches to traditional synthetic routes and expand the scope of accessible acridine derivatives.

Green Chemistry Approaches

Solvent Selection and Environmental Considerations

The development of environmentally sustainable synthetic methodologies for ethacridine has become increasingly important in modern pharmaceutical chemistry. Green chemistry principles emphasize the reduction of hazardous solvents and the implementation of more sustainable reaction conditions [13] [14].

Water has emerged as an attractive solvent for certain acridine synthesis reactions, offering advantages in terms of environmental impact and cost reduction [15]. Aqueous reaction media have been successfully employed in multicomponent reactions leading to acridine derivatives, with yields comparable to those achieved in organic solvents [15]. The use of water as a reaction medium also facilitates product isolation through simple precipitation and filtration procedures.

Ionic liquids represent another class of environmentally benign solvents that have been investigated for acridine synthesis. These solvents offer unique properties including negligible vapor pressure, thermal stability, and recyclability [15]. The application of ionic liquids in acridine synthesis has demonstrated reduced environmental impact while maintaining excellent synthetic efficiency.

Solvent-free reaction conditions have been developed for specific synthetic transformations in acridine chemistry [16] [14]. These methodologies eliminate the need for organic solvents entirely, relying instead on solid-state reactions or melt conditions to achieve desired transformations. Such approaches align with green chemistry principles by minimizing waste generation and reducing the environmental footprint of synthetic processes.

Atom Economy and Waste Minimization

Atom economy considerations have driven the development of more efficient synthetic routes to ethacridine derivatives. Modern synthetic strategies emphasize the maximization of atom incorporation from starting materials into the final product, thereby reducing waste generation [13].

Microwave-assisted synthesis has been employed to enhance reaction efficiency and reduce reaction times in acridine synthesis [17]. The application of microwave irradiation enables rapid heating and improved mass transfer, resulting in higher yields and shortened reaction times. A cobalt-carbon catalyst derived from rice husks has been developed for microwave-assisted acridine synthesis, achieving yields up to 87% while employing environmentally benign conditions [17].

One-pot synthetic procedures have been developed to minimize the number of synthetic steps and reduce waste generation. These methodologies combine multiple chemical transformations in a single reaction vessel, eliminating the need for intermediate purification and reducing overall waste production [18]. The implementation of one-pot procedures has demonstrated significant improvements in overall synthetic efficiency while reducing environmental impact.

The development of recyclable catalyst systems represents another important aspect of sustainable acridine synthesis. Metal catalysts supported on recoverable supports have been designed to enable catalyst reuse across multiple reaction cycles [17]. This approach reduces the consumption of expensive metal catalysts and minimizes waste generation from catalyst disposal.

Synthesis of Ethacridine Salts and Multicomponent Crystals

Formation of Lactate, Halobenzoate, and Other Salts

The synthesis of ethacridine salts represents a critical aspect of pharmaceutical development, as salt formation significantly influences solubility, stability, and bioavailability properties. The most commonly employed salt is ethacridine lactate, which is formed through the reaction of ethacridine with lactic acid in appropriate solvents [1] [3].

Ethacridine lactate formation typically involves dissolving ethacridine in ethanol and adding lactic acid under controlled conditions. The reaction proceeds through protonation of the basic nitrogen center in the acridine ring system, followed by crystallization of the resulting salt. Optimal yields are achieved when the reaction is conducted at elevated temperatures (60-90°C) under nitrogen atmosphere to prevent oxidation [3].

Halobenzoate salts of ethacridine have been synthesized and characterized extensively. The formation of ethacridinium 3-chlorobenzoate, 3-bromobenzoate, and 3-iodobenzoate dihydrates has been achieved through direct reaction of ethacridine with the corresponding halobenzoic acids [19] [20]. These salts crystallize in the monoclinic P21/c space group and exhibit isostructural packing arrangements [20].

The synthesis of halobenzoate salts involves dissolving equimolar amounts of ethacridine and the appropriate halobenzoic acid in ethanol-water mixtures (2:3 v/v) and heating the solution for 40 minutes [20]. Subsequent evaporation allows for the formation of crystalline products with melting points ranging from 263-281°C depending on the halogen substituent [20].

Other salt forms have been investigated to optimize pharmaceutical properties. The formation of ethacridine salts with various organic acids has been explored, including salts with dicarboxylic acids such as phthalic acid [21]. These investigations have revealed that salt formation can significantly influence crystal packing arrangements and intermolecular interactions within the solid state.

Mechanochemical and Solution-Based Crystallization

Mechanochemical synthesis has emerged as a powerful technique for the preparation of ethacridine salts and multicomponent crystals. This approach utilizes mechanical energy to induce chemical transformations and crystal formation without the need for solvents [22] [23].

Liquid-assisted grinding (LAG) has been successfully employed for the synthesis of ethacridine salts with salicylic and acetylsalicylic acids [22]. This mechanochemical approach offers several advantages over solution-based methods, including higher yields, reduced solvent consumption, and the ability to access metastable crystal forms that are difficult to obtain through conventional crystallization [22].

The mechanochemical synthesis of ethacridine-salicylic acid complexes has demonstrated yields approaching 100%, significantly higher than those achieved through solution crystallization (typically 20-30%) [22]. The process involves grinding ethacridine with the appropriate acid in a ball mill or mortar and pestle, with small amounts of solvent sometimes added to facilitate the reaction [22].

Solution-based crystallization remains an important technique for the preparation of well-defined single crystals suitable for structural characterization. The controlled evaporation of ethanol-water solutions containing ethacridine and appropriate acids yields high-quality crystals suitable for X-ray diffraction analysis [20]. This approach allows for precise control over crystallization conditions and enables the systematic study of structure-property relationships.

The choice between mechanochemical and solution-based approaches depends on the specific requirements of the synthesis. Mechanochemical methods are preferred for large-scale preparation and when environmental considerations are paramount, while solution-based methods are favored when high-quality single crystals are required for analytical purposes [22].

Co-crystal Engineering with Bioactive Acids

Co-crystal engineering represents an advanced approach to the design of ethacridine-containing multicomponent systems with enhanced pharmaceutical properties. The combination of ethacridine with bioactive acids enables the creation of materials with complementary therapeutic effects [24] [22].

The design of co-crystals containing ethacridine and anti-inflammatory agents such as salicylic acid and acetylsalicylic acid has been achieved through both solution and mechanochemical methods [24] [22]. These co-crystals exhibit unique structural features and may offer advantages in terms of solubility, stability, and therapeutic efficacy compared to the individual components.

The formation of ethacridine co-crystals with fenamic acids has been investigated, resulting in materials with potential applications in antibacterial therapy [25]. The structural characterization of these co-crystals has revealed complex hydrogen bonding networks that contribute to their stability and physical properties.

Co-crystal engineering strategies typically involve the systematic screening of potential co-crystal formers based on complementary hydrogen bonding patterns and molecular recognition elements. The use of computational tools has facilitated the prediction of successful co-crystal formation, enabling more efficient experimental screening [26].

The development of co-crystals containing ethacridine and diclofenac has demonstrated the potential for combining antimicrobial and anti-inflammatory activities within a single crystalline material [27]. These investigations highlight the versatility of co-crystal engineering as a tool for pharmaceutical development.

Synthetic Yields, Purification, and Scalability

Chromatographic and Crystallization Techniques

The purification of ethacridine and its derivatives requires careful attention to the selection of appropriate techniques based on the physical and chemical properties of the target compounds. Crystallization represents the most commonly employed purification method for ethacridine, taking advantage of its favorable crystallization properties in various solvent systems [28] [29].

Recrystallization from ethanol-water mixtures has proven particularly effective for ethacridine purification. The process typically involves dissolving crude ethacridine in hot ethanol, followed by the gradual addition of water to induce crystallization upon cooling [29]. This approach effectively removes impurities while maintaining high recovery yields, typically ranging from 75-85% [28].

Chromatographic purification methods have been developed for both analytical and preparative applications. High-performance liquid chromatography (HPLC) using reverse-phase C18 columns with acetonitrile-water-phosphoric acid mobile phases provides excellent separation of ethacridine from related impurities [30]. The method is scalable and suitable for preparative isolation of pure ethacridine from reaction mixtures [30].

Column chromatography on silica gel has been employed for the purification of ethacridine derivatives during synthetic sequences. However, the low solubility of certain acridine compounds in common organic solvents can present challenges for large-scale purifications [5]. Alternative chromatographic approaches using modified silica supports or different mobile phase compositions have been developed to address these limitations.

Flash chromatography techniques have proven valuable for the rapid purification of ethacridine intermediates and derivatives. The use of automated flash chromatography systems enables efficient separation of complex mixtures while maintaining high throughput [31]. These systems are particularly useful in medicinal chemistry applications where multiple analogs require purification.

Analytical Characterization of Synthetic Products

Comprehensive analytical characterization is essential for confirming the identity and purity of synthetic ethacridine products. Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for structural confirmation, with both proton and carbon-13 NMR providing detailed information about molecular structure [32].

Proton NMR spectra of ethacridine derivatives typically exhibit characteristic patterns that enable unambiguous identification. The aromatic protons of the acridine ring system appear in the range of 7.0-9.0 ppm, with coupling patterns that reflect the substitution pattern [12]. The ethoxy substituent produces distinctive signals including a triplet for the methyl group and a quartet for the methylene group.

Carbon-13 NMR spectroscopy provides complementary structural information, with the acridine carbon atoms appearing in characteristic regions of the spectrum. The aromatic carbons typically resonate between 120-150 ppm, while the ethoxy carbons appear at approximately 15 ppm (methyl) and 65 ppm (methylene) [12].

Infrared (IR) spectroscopy offers valuable information about functional group presence and molecular interactions. Ethacridine exhibits characteristic absorption bands for amino groups (3300-3500 cm⁻¹), aromatic C=C stretches (1500-1600 cm⁻¹), and C-O stretches (1000-1300 cm⁻¹) [33]. The interpretation of IR spectra is particularly useful for confirming salt formation and identifying hydrogen bonding patterns in solid-state structures.

Mass spectrometry provides accurate molecular weight determination and fragmentation patterns that confirm molecular structure. High-resolution mass spectrometry (HRMS) enables precise molecular formula determination and is essential for confirming the identity of synthetic products [12]. The molecular ion peak of ethacridine appears at m/z 253.30 in positive ion mode, with characteristic fragmentation patterns that aid in structural confirmation.

X-ray crystallography represents the definitive method for structural characterization of crystalline ethacridine derivatives. Single-crystal X-ray diffraction provides complete three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions [20]. This technique is particularly valuable for understanding the solid-state properties of ethacridine salts and co-crystals.

Elemental analysis provides quantitative information about the elemental composition of synthetic products and serves as a valuable tool for confirming molecular formulas. The theoretical carbon, hydrogen, and nitrogen percentages for ethacridine are 71.13%, 5.97%, and 16.59%, respectively, and experimental values should closely match these theoretical values for pure samples [32].

Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), provide information about thermal stability and phase transitions. These techniques are particularly useful for characterizing ethacridine salts and determining their dehydration behavior [33]. The thermal decomposition patterns can also provide insights into structural features and intermolecular interactions.

Analytical TechniqueInformation ProvidedTypical Range/Values
¹H NMRProton environments7.0-9.0 ppm (aromatic), 1.2-4.2 ppm (ethoxy)
¹³C NMRCarbon frameworks120-150 ppm (aromatic), 15-65 ppm (ethoxy)
IR SpectroscopyFunctional groups3300-3500 cm⁻¹ (NH₂), 1500-1600 cm⁻¹ (C=C)
Mass SpectrometryMolecular weightm/z 253.30 (ethacridine)
Elemental AnalysisCompositionC: 71.13%, H: 5.97%, N: 16.59%
Melting PointPurity assessment263-281°C (salts)

The integration of multiple analytical techniques provides comprehensive characterization of ethacridine synthetic products and ensures compliance with pharmaceutical quality standards. The combination of spectroscopic, chromatographic, and thermal analytical methods enables complete product characterization while identifying potential impurities or degradation products that may affect pharmaceutical performance.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

253.121512110 g/mol

Monoisotopic Mass

253.121512110 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

226.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WIX85M1A6R

Related CAS

1837-57-6 (lactate monohydrate)
6402-23-9 (monohydrate)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Pictograms

Irritant

Irritant

Other CAS

442-16-0

Wikipedia

Ethacridine

Dates

Last modified: 08-15-2023

[Clinical analysis of pregnancy termination in 167 pregnant women with cardiovascular disease during the first and second trimester]

Z L Bao, H Zhao, J Zhang
PMID: 34154317   DOI: 10.3760/cma.j.cn112141-20201227-00916

Abstract

To study the risk assessment, method selection and clinical management of pregnancy termination during the first and second trimester of pregnant women with cardiovascular disease.
This study focused on pregnant women with cardiovascular diseases who were admitted to Beijing Anzhen Hospital during the first and second trimester of pregnancy from January 2016 to September 2019, to summarize their clinical characteristics, reasons and methods of pregnancy termination, management and outcomes.
Among 167 pregnant women, 119 cases (71.3%, 119/167) were in early pregnancy and 48 cases (28.7%, 48/167) were in middle pregnancy. The reasons for termination of pregnancy were cardiovascular disease (109 cases; 65.3%, 109/167), unwanted pregnancy (54 cases; 32.3%, 54/167) and other reasons (4 cases). Vacuum aspiration was performed in 98 cases and forceps curettage was performed in 19 cases, medical abortion was performed in 2 cases in early pregnancy. There was no change in cardiac function after pregnancy termination and all survived in early pregnancy. In the second trimester, 16 cases were induced by intraamniotic injection of ethacridine, 2 cases by water balloon, 1 case by oxytocin intravenous drip, and 29 cases by hysterotomy delivery. The ratio of patients with hysterotomy delivery with cardiac function grade Ⅲ-Ⅳ was significantly higher than that in the patients with vaginal labor induction in the second trimester [79% (23/29) vs 4/19;
<0.01]; the ratio of pregnancy risk grade Ⅳ-Ⅴ was also significantly higher [100% (29/29) vs 14/19;
=0.007]. The mean length of hospital stay of patients with hysterotomy delivery was significantly longer than that in the patients with vaginal labor induction [(7.1±3.4) vs (2.4±1.8) days;
<0.01]. Cardiac function was improved in 4 patients induced by ethacridine and rapid recovery without serious complications. Cardiac function decreased in 5 cases and 1 case died on the first day after hysterotomy delivery.
Pregnancy risk assessment should be conducted as early as possible in patients with cardiovascular disease. If it is not suitable to continue the pregnancy, terminate pregnancy as early as possible to reduce the risk. Pregnancy termination methods and analgesic methods should be selected according to different gestational age and complications. The indications for hysterotomy delivery should not be relaxed at will, so as to minimize trauma and hemodynamic changes. After the termination of pregnancy, contraceptive measures should be implemented and the next treatment plan should be guided.


Porous poly(lactic acid) based fibres as drug carriers in active dressings

Ewa Dzierzkowska, Anna ŚcisŁowska-Czarnecka, Sara Matwally, Dorota Romaniszyn, Magdalena ChadziŃska, Ewa Stodolak-Zych
PMID: 32868952   DOI:

Abstract

The polymeric porous surface of fibres (PLA) may influence the kinetics of release of biologically active compounds (gentamicin, G and ethacridine lactate, R) affecting development of a bacterial biofilm.
The porous fibres with different morphology were manufactured by the electrospinning method from ternary systems composed of PLA and selected solvents. Fibres morphology was examined using a scanning electron microscopy (SEM), their structure was analyzed by FT-IR ATR spectroscopy and differential scanning calorimetry (DSC). Changes in the drug release profile were measured using ICP/UV-Vis methods and the resulting bactericidal or bacteriostatic properties were tested by two-layer disk diffusion test in relation to various drug incorporation methods.
The porous fibres can be applied to produce drug-bearing membranes. The spectroscopic studies confirmed incorporation of gentamicin into the fibres and the presence of ethacridine lactate on their surface. Bimodal fibres distribution (P3) promoted faster release of gentamicin and ethacridine lactate from P3G and P3R materials. The electrospinning process coupled with the vapor induced phase separation influenced the glass transition temperature of the porous polymer fibres. The pre/post-electrospinning modification influenced the glass transition, maximum temperature of cold crystallization and melting point of the porous membrane, compared to the neat polymer. The polylactide fibres with gentamicin showed strong bactericidal effect on Gram-positive bacteria, while fibres with ethacridine lactate were bacteriostatic.
The obtained fibres with complex surface morphology can be used as a membrane in active dressings as they make it possible to control the release profile of the active compounds.


[Effect of rivanol-induced abortion on placental histology: pitfalls in pathological interpretations]

T Yu, F F Zhong, L L Zhang, X R Zhou, X Tao
PMID: 32746543   DOI: 10.3760/cma.j.cn112151-20200331-00274

Abstract

Placental pathology reflects the health condition of both mother and fetus during pregnancy, providing information about pathogenesis especially in adverse pregnancies, and may provide guidance on subsequent pregnancies. Description on the placental changes after long-term use of rivanol is lacking, and this evaluated the placental changes, with emphasis on the differential diagnosis from other primary placental lesions.
A total of 85 placentas from rivanol induced abortion submitted to the Department of Pathology, Obstetrics and Gynecology Hospital of Fudan University from Januaury 2017 to October 2019 were reviewed; and 81 gestational-age-matched cases of spontaneous abortion or preterm delivery during the same period were also included as the control group. Diagnoses were based on the consensus statement of 2016 Amsterdam Placental Workshop Group. Statistical differences were analyzed by individual diagnostic terms.
The maternal age in rivanol group was (30.5±4.1) (range 22-41) years, compared with (30.9±4.3) (range 22-44) years in the control group. Gestational age was (23.2±3.5) (range 17-35) weeks and (23.3±2.8) (range 17-33) weeks in the rivanol and control groups. The incidence of chorioamnionitis in rivanol group was 91.8%, significantly higher than the control (63.0%,
0.05); and there were more stage 1 (subchorionic) maternal response in rivanol than in the control (61.0%
.28.6%,
0.05) groups. In addition, acute deciduitis was also more common in rivanol group (27.1%
. 13.6%,
0.05). No significant difference was observed in fetal inflammatory responses (vasculitis of vessels in chorion plate and umbilical cord); maternal malperfusion (narrowing of intervillous space, increased intervillous fibrin deposition, decidual arteriopathy, villous infarction and retroplacental hematoma); and fetal malperfusion (villous stromal hemorrhage and avascular villi).
The chemical chorioamnionitis caused by rivanol is characterized by maternal inflammatory response of low stage and high grade. The use of rivanol has no obvious impact on the fetal inflammatory response, maternal malperfusion and fetal malperfusion. Such morphologic changes may reflect the original placental lesions.


A case of impetigo herpetiformis in which termination of pregnancy was required

Xinjing Yao, Xiaoxia Zhang, Min Peng, He Wang, Yizi Meng, Ying Chen
PMID: 32643981   DOI: 10.1177/0300060520933811

Abstract

Impetigo herpetiformis is a rare variant of generalized pustular psoriasis that occurs during pregnancy or is triggered by pregnancy, often in association with hypocalcemia. This condition is associated with increased maternal and fetal morbidity and mortality. We report a 29-year-old pregnant woman who presented to hospital at the gestational age of 20 weeks with widespread erythema covered with pustules that coalesced to form lakes of pus. She did not respond to corticosteroids, immunosuppressants, or phototherapy. Finally, intra-amniotic injection of ethacridine lactate was administered to terminate the pregnancy, and the patient showed complete recovery in 3 months. Insight from this case report may facilitate optimal management of this relatively rare entity.


Ethacridine Induces Apoptosis and Differentiation in Thyroid Cancer Cells

Tung-Sun Huang, Jie-Jen Lee, Ying-Syuan Li, Shih-Ping Cheng
PMID: 31366493   DOI: 10.21873/anticanres.13567

Abstract

Ethacridine is used as a topical antiseptic as well as for second-trimester abortion. Recent studies showed that ethacridine is an inhibitor of poly(ADP-ribose) glycohydrolase (PARG) and an activator of the transcriptional coactivator with PDZ-binding motif (TAZ). This study examined the effects of ethacridine on thyroid cancer cells.
Thyroid cancer cell lines (FTC133 and SW1736) and thyroid follicular epithelial cells (Nthy-ori 3-1) were treated with ethacridine. Viability, clonogenicity, cell-cycle distribution, and apoptosis were evaluated. The expression of thyroid differentiation markers (TTF-1, PAX8, and NIS) was determined by real-time PCR.
Ethacridine suppressed cell growth and clonogenic ability of thyroid cancer cells in a time- and dose-dependent manner (p<0.001). No cell-cycle arrest was found, but ethacridine dose-dependently induced apoptosis of thyroid cancer cells (p<0.001). The PAX8 and NIS expressions were significantly increased in SW1736 (3.41-fold and 1.53-fold, respectively) and Nthy-ori 3-1 cells (2.73-fold and 4.12-fold, respectively).
Ethacridine elicits apoptotic cell death in thyroid cancer cells and promotes differentiation in a subset of thyroid follicular cells.


In-silico Design, ADMET Screening, MM-GBSA Binding Free Energy of Some Novel Isoxazole Substituted 9-Anilinoacridines as HER2 Inhibitors Targeting Breast Cancer

Rajagopal Kalirajan, Arumugasamy Pandiselvi, Byran Gowramma, Pandiyan Balachandran
PMID: 31513003   DOI: 10.2174/2589977511666190912154817

Abstract

Human Epidermal development factor Receptor-2 (HER2) is a membrane tyrosine kinase which is overexpressed and gene amplified in human breast cancers. HER2 amplification and overexpression have been linked to important tumor cell proliferation and survival pathways for 20% of instances of breast cancer. 9-aminoacridines are significant DNA-intercalating agents because of their antiproliferative properties.
Some novel isoxazole substituted 9-anilinoacridines(1a-z) were designed by in-silico technique for their HER2 inhibitory activity. Docking investigations of compounds 1a-z are performed against HER2 (PDB id-3PP0) by using Schrodinger suit 2016-2.
Molecular docking study for the designed molecules 1a-z are performed by Glide module, in-silico ADMET screening by QikProp module and binding free energy by Prime-MMGBSA module of Schrodinger suit. The binding affinity of designed molecules 1a-z towards HER2 was chosen based on GLIDE score.
Many compounds showed good hydrophobic communications and hydrogen bonding associations to hinder HER2. The compounds 1a-z, aside from 1z have significant Glide scores in the scope of - 4.91 to - 10.59 when compared with the standard Ethacridine (- 4.23) and Tamoxifen (- 3.78). The in-silico ADMET properties are inside the suggested about drug likeness. MM-GBSA binding of the most intense inhibitor is positive.
The outcomes reveal that this study provides evidence for the consideration of isoxazole substituted 9-aminoacridine derivatives as potential HER2 inhibitors. The compounds, 1s,x,v,a,j,r with significant Glide scores may produce significant anti breast cancer activity and further in vitro and in vivo investigations may prove their therapeutic potential.


Penile terra firma-forme dermatosis in a child: ultrastructural observation and topical ethacridine lactate and tacrolimus treatment

Hao-Song Chen, Fang-Gu Li, Yi Zhu, Tian Wang, Yi-Ming Fan
PMID: 30973333   DOI: 10.1684/ejd.2019.3505

Abstract




Use of probe-based confocal laser endomicroscopy for colon adenomas with topical application of acrinol drops

Yuko Fujii, Kouichi Nonaka, Shomei Ryozawa
PMID: 30152887   DOI: 10.1111/den.13262

Abstract




Bullous dermatosis on legs of elderly: A new clinical entity?

Takayuki Ishibashi, Masatoshi Jinnin, Ikko Kajihara, Satoshi Fukushima, Hironobu Ihn
PMID: 29332894   DOI: 10.5582/ddt.2017.01067

Abstract

A lot of diseases occur on the skin of elderly persons. We report four elderly cases of bullous dermatosis that did not meet various differential diagnoses. Japanese, heart failure, atrophic skin and leg edema probably due to aging, as well as flaccid or tense bullae localized in legs were the common factors to our patients. Such conditions may be increased in coming aging society. Accordingly, it is worth regarding such symptom as the new clinical entity, which may comfort patients with similar condition and attract further attention.


Identification of Novel G Protein-Coupled Receptor 143 Ligands as Pharmacologic Tools for Investigating X-Linked Ocular Albinism

Elisabetta De Filippo, Prashiela Manga, Anke C Schiedel
PMID: 28632878   DOI: 10.1167/iovs.16-21128

Abstract

GPR143 regulates melanosome biogenesis and organelle size in pigment cells. The mechanisms underlying receptor function remain unclear. G protein-coupled receptors (GPCRs) are excellent pharmacologic targets; thus, we developed and applied a screening approach to identify potential GPR143 ligands and chemical modulators.
GPR143 interacts with β-arrestin; we therefore established a β-arrestin recruitment assay to screen for compounds that modulate activity. Because GPR143 is localized intracellularly, screening with the wild-type receptor would be restricted to agents absorbed by the cell. For the screen we used a mutant receptor, which shows similar basal activity as the wild type but traffics to the plasma membrane. We tested two compound libraries and investigated validated hits for their effects on melanocyte pigmentation.
GPR143, which showed high constitutive activity in the β-arrestin assay, was inhibited by several compounds. The three validated inhibitors (pimozide, niclosamide, and ethacridine lactate) were assessed for impact on melanocytes. Pigmentation and expression of tyrosinase, a key melanogenic enzyme, were reduced by all compounds. Because GPR143 appears to be constitutively active, these compounds may turn off its activity.
X-linked ocular albinism type I, characterized by developmental eye defects, results from GPR143 mutations. Identifying pharmacologic agents that modulate GPR143 activity will contribute significantly to our understanding of its function and provide novel tools with which to study GPCRs in melanocytes and retinal pigment epithelium. Pimozide, one of three GPR143 inhibitors identified in this study, maybe be a good lead structure for development of more potent compounds and provide a platform for design of novel therapeutic agents.


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